

# Brilanestrant: Inducing Tumor Regression in Preclinical Animal Models

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Compound of Interest		
Compound Name:	Brilanestrant	
Cat. No.:	B612186	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Brilanestrant (formerly known as GDC-0810 or ARN-810) is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] It functions as a potent antagonist of the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein.[3][4] This mechanism effectively inhibits the growth and survival of ER-expressing cancer cells.[3][4] Preclinical studies have demonstrated brilanestrant's robust activity in inducing tumor regression in various animal models of breast cancer, including those resistant to standard-of-care therapies like tamoxifen.[1][5]

These application notes provide a comprehensive overview of the preclinical data supporting **brilanestrant**'s anti-tumor efficacy and detailed protocols for its evaluation in animal models.

## **Data Presentation**

The following tables summarize the in vitro potency of **brilanestrant** and its in vivo efficacy in inducing tumor regression in breast cancer xenograft models.

Table 1: In Vitro Potency of **Brilanestrant**[4][5][6]



Parameter	Cell Line	Value (nM)	Description
ERα Binding Affinity (IC50)	-	6.1	Concentration required to displace 50% of the radioligand from the estrogen receptor alpha.
ERβ Binding Affinity (IC50)	-	8.8	Concentration required to displace 50% of the radioligand from the estrogen receptor beta.
ERα Degradation (EC50)	MCF-7	0.7	Concentration required to achieve 50% degradation of the estrogen receptor alpha.
Cell Viability (IC50)	MCF-7	2.5	Concentration required to inhibit the viability of MCF-7 breast cancer cells by 50%.
ERE Transcriptional Antagonism (IC50)	-	2.0	Concentration required to inhibit 50% of estrogen response element-mediated transcription.

Table 2: In Vivo Efficacy of **Brilanestrant** in Xenograft Models[1][5][6]



Animal Model	Treatment Group	Dosage & Administration	Key Findings
Tamoxifen-Sensitive MCF-7 Xenograft	Brilanestrant	3 mg/kg/day, p.o.	Substantial tumor growth inhibition.
Brilanestrant	30 and 100 mg/kg/day, p.o.	Dose-dependent efficacy.	
Brilanestrant	100 mg/kg/day, p.o.	Tumor regression observed in all animals (>50%) without significant weight loss.	_
Tamoxifen-Resistant MCF-7 Xenograft	Brilanestrant	25 mg/kg, p.o. qd	Significant inhibition of tumor growth.
Brilanestrant	100 mg/kg/day, p.o.	Induced tumor regressions.	

## **Signaling Pathways and Experimental Workflows**

Brilanestrant Mechanism of Action: Estrogen Receptor Degradation

**Brilanestrant** exerts its anti-tumor effects by directly targeting the estrogen receptor. The following diagram illustrates its mechanism of action.



## **Tumor Cell** Brilanestrant Binds to ER Estrogen Receptor (ER) Translocates to nucleus upon estrogen binding Nucleus Brilanestrant-ER Complex Targets ER for degradation Inhibition of 26S Proteasome Estrogen Response Element (ERE Transcription Gene Transcription **ER** Degradation **Tumor Regression** (e.g., cell cycle progression, proliferation)

#### Brilanestrant Mechanism of Action

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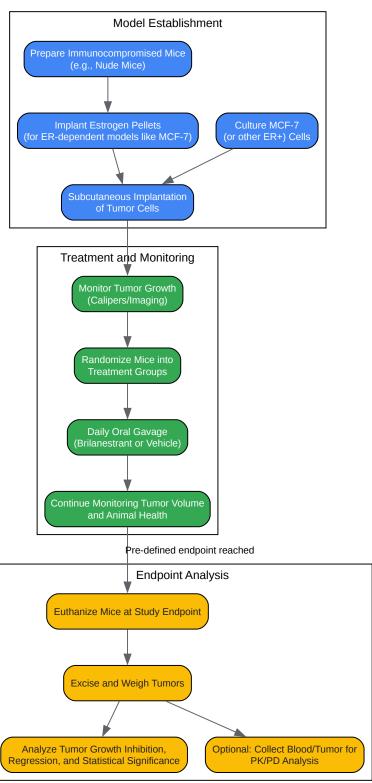
Caption: **Brilanestrant** binds to the estrogen receptor, leading to its degradation via the proteasome and subsequent inhibition of gene transcription, ultimately resulting in tumor regression.

Experimental Workflow: In Vivo Efficacy Study of Brilanestrant

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **brilanestrant** in a xenograft mouse model.



#### In Vivo Efficacy Workflow for Brilanestrant



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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Brilanestrant Wikipedia [en.wikipedia.org]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
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